molecular formula C18H18O5 B134589 p-Hydroxyphenethyl trans-ferulate CAS No. 84873-15-4

p-Hydroxyphenethyl trans-ferulate

Cat. No.: B134589
CAS No.: 84873-15-4
M. Wt: 314.3 g/mol
InChI Key: JMSFLLZUCIXALN-WEVVVXLNSA-N
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Scientific Research Applications

p-Hydroxyphenethyl trans-ferulate has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

p-Hydroxyphenethyl trans-ferulate primarily targets yeast α-glucosidase and 5-HT (7) receptors . Yeast α-glucosidase is an enzyme that breaks down complex carbohydrates, while 5-HT (7) receptors are a type of serotonin receptor found in the nervous system.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to have anti-hyperglycemic activity, with an IC50 of 19.24 ± 1.73 µM against yeast α-glucosidase . This means it can inhibit the enzyme’s activity, reducing the breakdown of complex carbohydrates and potentially lowering blood sugar levels. It also exhibits affinity toward 5-HT (7) receptors in a competitive binding assay , suggesting it may influence serotonin signaling.

Biochemical Pathways

The inhibition of yeast α-glucosidase can affect the carbohydrate metabolism pathway, potentially leading to reduced blood sugar levels . The interaction with 5-HT (7) receptors suggests that this compound may influence serotonin signaling pathways , which are involved in a variety of physiological processes, including mood regulation and gastrointestinal motility.

Pharmacokinetics

Its solubility in organic solvents like ethanol and dimethyl sulfoxide (dmso) suggests it may have good bioavailability .

Result of Action

This compound has been found to have anti-hyperglycemic, antioxidant, and anti-inflammatory activities . It also shows inhibiting anticancer and serotonergic activity . These effects are likely the result of its interaction with yeast α-glucosidase and 5-HT (7) receptors.

Action Environment

As a natural product, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Hydroxyphenethyl trans-ferulate can be synthesized through chemical reactions involving appropriate raw materials and reaction conditions. The synthesis typically involves the esterification of ferulic acid with p-hydroxyphenethyl alcohol under acidic or basic conditions. The reaction is followed by purification and crystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: p-Hydroxyphenethyl trans-ferulate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Comparison with Similar Compounds

    Ferulic Acid: A precursor to p-Hydroxyphenethyl trans-ferulate, known for its antioxidant and anti-inflammatory properties.

    p-Hydroxyphenethyl Alcohol: Another related compound with similar biological activities.

    Caffeic Acid: A phenolic compound with antioxidant and anti-inflammatory effects.

Uniqueness: this compound stands out due to its combined antioxidant, anti-inflammatory, and anticancer properties. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSFLLZUCIXALN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348425
Record name p-Hydroxyphenethyl trans-ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Hydroxyphenethyl trans-ferulate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

84873-15-4
Record name p-Hydroxyphenethyl trans-ferulate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84873-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxyphenethyl trans-ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Hydroxyphenethyl trans-ferulate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165 - 166 °C
Record name p-Hydroxyphenethyl trans-ferulate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032806
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of p-Hydroxyphenethyl trans-ferulate?

A1: this compound has demonstrated several promising biological activities in in vitro studies, including:

  • Anti-hyperglycemic activity: It exhibits inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion and blood sugar regulation. This suggests potential for managing postprandial hyperglycemia. []
  • Antioxidant activity: It scavenges free radicals, potentially protecting cells from oxidative stress, which is implicated in various diseases, including diabetic complications. [, ]
  • Anti-inflammatory activity: It has shown the ability to reduce the production of pro-inflammatory mediators like nitric oxide, tumor necrosis factor-α, interleukin-6, and prostaglandin E2 in LPS-stimulated RAW264.7 cells. []
  • Rat lens aldose reductase inhibitory activity: It has demonstrated inhibitory activity against this enzyme, suggesting potential application in managing diabetic complications related to the eye. []
  • Plant growth inhibition: It exhibits strong inhibitory effects on the root growth of Brassica rapa L. var. pervidis BAILEY, suggesting potential herbicidal properties. []

Q2: What is the structure of this compound and how was it elucidated?

A2: this compound is a phenolic ester. Its structure was determined using various spectroscopic methods including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the arrangement of carbon and hydrogen atoms within the molecule. Both 1D (1H and 13C) and 2D (HMQC and HMBC) NMR data were crucial for structure elucidation. []
  • Infrared (IR) spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic vibrations. []
  • Mass spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, aiding in structure confirmation. []

Q3: From what natural sources has this compound been isolated?

A3: this compound has been isolated from various plant sources, including:

  • Sida acuta and Sida rhombifolia: These plants are traditionally used for various medicinal purposes, including the treatment of hyperglycemia. []
  • Green onion (Allium spp.): This common culinary ingredient contains this compound as a potentially cancer-preventive constituent. []
  • Angelica sinensis: This plant is commonly used in traditional Chinese medicine, and this compound contributes to its pharmacological activities. []
  • Althaea rosea Canival (Hollyhock): This plant is known for its ornamental and medicinal uses, and this compound was isolated from its roots. [, ]
  • Heracleum lanatum MICHX. var. nippinicum HARA: This plant is a species of hogweed, and this compound was identified as a new compound from its roots. []
  • Menispermum dauricum DC.: This plant, commonly known as Asian moonseed, yielded this compound from its rhizome. []
  • Angelica gigas: This plant, known as Korean angelica, contains this compound in its stem, contributing to its medicinal properties. []
  • Talipariti hamabo: This plant, found in coastal regions, possesses various bioactivities, with this compound identified as one of its active constituents. []
  • Atropa acuminata: This plant, belonging to the nightshade family, contains this compound in its roots, contributing to its medicinal properties. []
  • Asphodelus refractus: This plant yielded this compound from its herb extract, highlighting its potential as a source of bioactive compounds. []

Q4: What is the relationship between the structure of this compound and its α-glucosidase inhibitory activity?

A4: While the exact mechanism of action for this compound's α-glucosidase inhibition hasn't been fully elucidated in these studies, its phenolic structure is likely a key factor. Phenolic compounds are known to interact with enzymes through hydrogen bonding and hydrophobic interactions. It's possible that this compound binds to the active site of α-glucosidase, hindering its ability to break down carbohydrates. [] Further research is needed to confirm the specific binding interactions and determine if structural modifications could enhance its potency or selectivity.

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